
(3-Oxobutyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxobutyl)propanedinitrile, also known as 2-cyano-3-oxobutyl nitrile, is a chemical compound with the molecular formula C7H8N2O2. This compound is widely used in scientific research due to its various applications in organic synthesis and medicinal chemistry.
Mechanism Of Action
The mechanism of action of (3-Oxobutyl)propanedinitrile is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows it to be used in various reactions, such as the synthesis of pyrazoles and pyridines.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (3-Oxobutyl)propanedinitrile. However, it has been reported to exhibit antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
The advantages of using (3-Oxobutyl)propanedinitrile in lab experiments include its reactivity as a Michael acceptor, allowing for various reactions to be carried out. It is also commercially available and relatively inexpensive. The limitations include its limited solubility in water and its potential toxicity, requiring proper handling and disposal.
Future Directions
For (3-Oxobutyl)propanedinitrile research include the development of new synthetic methods and the synthesis of novel heterocyclic compounds for medicinal chemistry applications. Additionally, further studies on its antibacterial activity and potential toxicity are needed to fully understand its biological effects.
Synthesis Methods
(3-Oxobutyl)propanedinitrile can be synthesized through the reaction of 3-bromopropionitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (3-Oxobutyl)propanedinitrile.
Scientific Research Applications
(3-Oxobutyl)propanedinitrile has various applications in organic synthesis and medicinal chemistry. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It is also used in the synthesis of pharmaceuticals, such as antihypertensive agents and antibacterial agents.
properties
CAS RN |
136634-48-5 |
|---|---|
Product Name |
(3-Oxobutyl)propanedinitrile |
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(3-oxobutyl)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7(4-8)5-9/h7H,2-3H2,1H3 |
InChI Key |
QVKCWJSACKDYLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C#N)C#N |
Canonical SMILES |
CC(=O)CCC(C#N)C#N |
synonyms |
Propanedinitrile, (3-oxobutyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




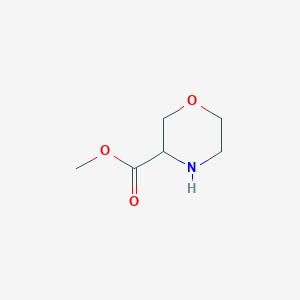
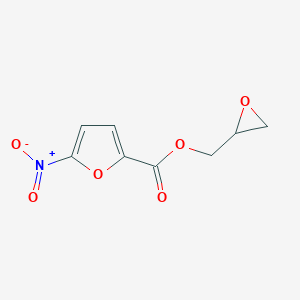
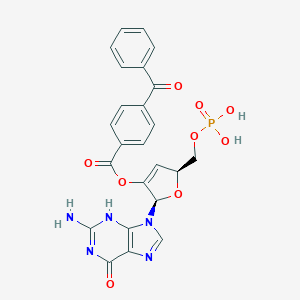
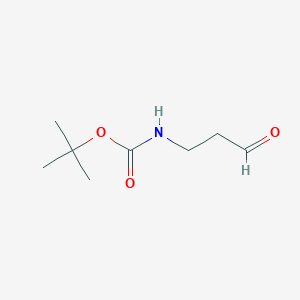


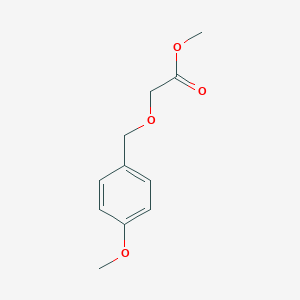

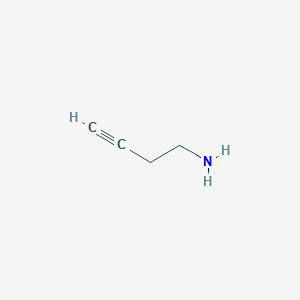
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
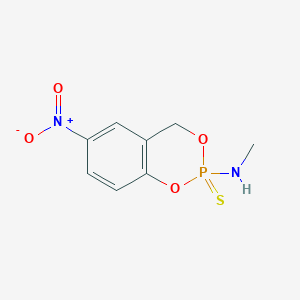
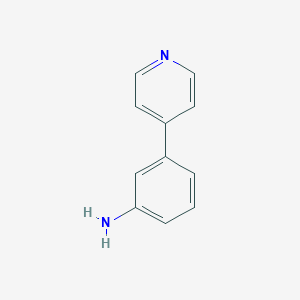
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)